molecular formula C19H19FN4S B10942004 1-(4-fluoro-2-methylphenyl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

1-(4-fluoro-2-methylphenyl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B10942004
M. Wt: 354.4 g/mol
InChI Key: IQFHITQUHYXSTP-UHFFFAOYSA-N
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Description

N-(4-FLUORO-2-METHYLPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound characterized by the presence of fluorine, methyl, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-2-METHYLPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-(2-methylbenzyl)-1H-pyrazole-4-amine through a cyclization reaction involving hydrazine and an appropriate diketone.

    Thiourea Formation: The next step involves the reaction of the pyrazole amine with 4-fluoro-2-methylphenyl isothiocyanate under controlled conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-2-METHYLPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

N-(4-FLUORO-2-METHYLPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-2-METHYLPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the fluorine and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N-(4-CHLORO-2-METHYLPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA

Uniqueness

N-(4-FLUORO-2-METHYLPHENYL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H19FN4S

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C19H19FN4S/c1-13-5-3-4-6-15(13)11-24-12-17(10-21-24)22-19(25)23-18-8-7-16(20)9-14(18)2/h3-10,12H,11H2,1-2H3,(H2,22,23,25)

InChI Key

IQFHITQUHYXSTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NC3=C(C=C(C=C3)F)C

Origin of Product

United States

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